molecular formula C9H8N2O2 B12345266 7-methoxy-4aH-1,6-naphthyridin-4-one

7-methoxy-4aH-1,6-naphthyridin-4-one

Cat. No.: B12345266
M. Wt: 176.17 g/mol
InChI Key: ADYXTEYCDFIZHB-UHFFFAOYSA-N
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Description

7-methoxy-4aH-1,6-naphthyridin-4-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a methoxy group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4aH-1,6-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines in excellent yields under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include monoarylated-1,6-naphthyridines, diarylated-1,6-naphthyridines, and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

7-methoxy-4aH-1,6-naphthyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-4aH-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other cellular components. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-4aH-1,6-naphthyridin-4-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-4aH-1,6-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-6H,1H3

InChI Key

ADYXTEYCDFIZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=O)C2C=N1

Origin of Product

United States

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